2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one
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Overview
Description
2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H8Br2O. It is a brominated derivative of acetophenone and is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one typically involves the bromination of acetophenone derivatives. One common method is the bromination of 4-(bromomethyl)acetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic medium
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with functional groups like azides, thiocyanates, or ethers.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products
Scientific Research Applications
2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: Utilized in the preparation of advanced materials and polymers with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the carbonyl group are key reactive sites that participate in various chemical reactions.
Comparison with Similar Compounds
2-Bromo-1-phenyl-ethanone: Similar structure but lacks the bromomethyl group.
4-Bromoacetophenone: Similar structure but lacks the additional bromine atom on the ethanone moiety.
Uniqueness: 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one is unique due to the presence of both bromine atoms and the bromomethyl group, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of more complex molecules .
Properties
IUPAC Name |
2-bromo-1-[4-(bromomethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMLMAIKUHFNDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625191 |
Source
|
Record name | 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62546-51-4 |
Source
|
Record name | 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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